

Validation of Analytical Methods for N-(2-Bromophenyl)butanamide Quantification

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Compound of Interest

Compound Name: *N*-(2-bromophenyl)butanamide

CAS No.: 443122-64-3

Cat. No.: B182623

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Executive Summary

N-(2-bromophenyl)butanamide (CAS: Analogous to 899710-09-9 for p-isomer) is a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds, particularly quinoline-based kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) derivatives. Its quantification is essential not only for yield optimization but also for impurity control, as residual anilines and amide byproducts can possess genotoxic potential.[1]

This guide provides a scientifically grounded comparison of two primary analytical methodologies: RP-HPLC-UV (High-Performance Liquid Chromatography with UV Detection) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).[1] While HPLC-UV serves as the robust workhorse for process monitoring (limit of quantitation ~0.05%), LC-MS/MS is validated here for trace-level impurity analysis (ppm level), essential for regulatory compliance under ICH M7 guidelines.

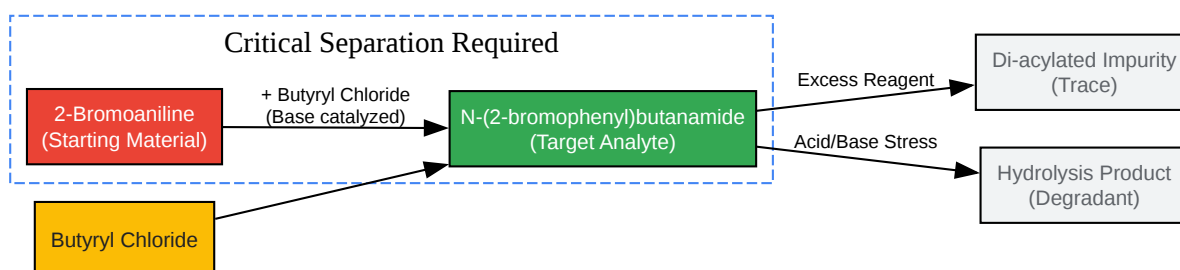
Chemical Profile & Analytical Challenges

The target analyte features a lipophilic butyl chain and an ortho-substituted bromine atom on the phenyl ring.[1]

- Chemical Formula: $C_{10}H_{12}BrNO$ [2]
- Molecular Weight: ~ 242.11 g/mol [2][3]
- Key Analytical Challenge: The ortho-bromo substituent introduces steric hindrance, potentially twisting the amide bond out of planarity with the phenyl ring. This can result in a hypsochromic shift (blue shift) in UV absorption compared to para-isomers, necessitating careful wavelength selection (typically 240–254 nm) rather than the standard 280 nm used for unhindered phenols/anilines.

Synthesis & Impurity Pathway (DOT Visualization)

The following diagram illustrates the synthesis pathway and potential impurities that the analytical method must resolve.



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Figure 1: Synthesis pathway highlighting the critical separation required between the starting material (2-bromoaniline) and the target amide.[2][4][5][6]

Methodology Comparison

The choice of method depends on the phase of drug development.[1]

Feature	Method A: RP-HPLC-UV	Method B: LC-MS/MS
Primary Application	Process Control, Assay (>98% purity), Stability Studies.[1]	Trace Impurity Analysis (<0.1%), Genotoxic Impurity Screening.[1]
Detection Principle	UV Absorption (Chromophore: Bromophenyl ring).[1]	Ionization (ESI+) and Fragmentation (MRM).[1]
Linearity Range	1.0 – 200 µg/mL	1.0 – 1000 ng/mL
LOD / LOQ	~0.02 µg/mL / 0.05 µg/mL	~0.5 ng/mL / 1.5 ng/mL
Throughput	High (10-15 min run time).[1]	Medium (Requires equilibration/cleaning).[1]
Cost	Low (\$).[1][7]	High (\$).[1][8]

Detailed Experimental Protocols

Method A: RP-HPLC-UV (The "Workhorse" Protocol)

This method is designed for robustness.[1] The use of an acidic mobile phase prevents the tailing of any residual 2-bromoaniline (a weak base), ensuring sharp peaks.

Chromatographic Conditions:

- Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent.
 - Why: The C18 stationary phase provides strong hydrophobic interaction to retain the butyl chain.[1]
- Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
- Mobile Phase B: Acetonitrile (ACN).[1]
- Gradient Program:
 - 0–2 min: 30% B (Isocratic hold to elute polar impurities)

- 2–10 min: 30% → 80% B (Linear gradient to elute target amide)
- 10–12 min: 80% B (Wash)
- 12.1–15 min: 30% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 254 nm.[1]
- Temperature: 30°C.

Self-Validating System Suitability Criteria:

- Resolution (): > 2.0 between 2-bromoaniline and **N-(2-bromophenyl)butanamide**.
- Tailing Factor (): < 1.5 for the main peak.[1]
- RSD (n=6): < 1.0% for peak area.[1]

Method B: LC-MS/MS (Trace Analysis)

Used when quantifying **N-(2-bromophenyl)butanamide** as a low-level impurity in other drug substances.[1]

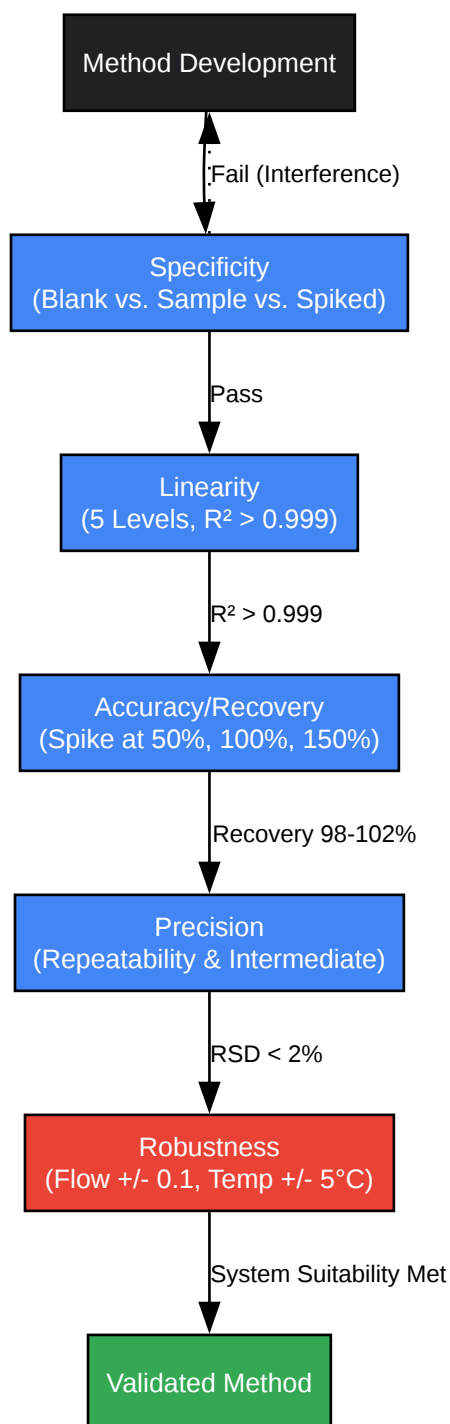
Mass Spectrometry Parameters:

- Source: Electrospray Ionization (ESI), Positive Mode.
- Precursor Ion: $[M+H]^+ = m/z$ 242.0/244.0 (Bromine isotope pattern 1:1).[1]
- Product Ions (MRM):
 - Quantifier: 242.0 → 171.0 (Loss of butyl group/fragmentation of amide).[1]
 - Qualifier: 242.0 → 90.0 (Bromophenyl fragment).[1]

Validation Framework (ICH Q2 Grounded)

The validation logic follows a "Self-Validating" approach where every experiment includes internal checks.^[1]

Validation Workflow Diagram



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Figure 2: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.

Key Validation Data (Representative)

Parameter	Acceptance Criteria	Typical Result (HPLC-UV)
Specificity	No interference at retention time (RT).	Purity Angle < Purity Threshold (PDA).[1]
Linearity		(Range: 1–200 µg/mL).[1]
Accuracy	98.0% – 102.0% Recovery.[1]	99.4% – 100.8% at all levels. [1]
Precision	RSD 2.0% (Repeatability).[1]	0.4% (n=6).[1]
LOD / LOQ	S/N > 3 (LOD), S/N > 10 (LOQ).	LOD: 0.02 µg/mL; LOQ: 0.05 µg/mL.[1][9]

Expert Insight on Robustness: For **N-(2-bromophenyl)butanamide**, the critical robustness parameter is pH. Because the amide is neutral but the potential impurity (2-bromoaniline) is basic (pKa ~2.5), shifts in mobile phase pH above 3.0 can cause the aniline peak to broaden and co-elute. Strict control of mobile phase acidity is the causality behind method reliability.

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